(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10)/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDCTDYSDJKTP-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 3ar,6as Octahydrocyclopenta C Pyrrole 1,3 Dione
Enantioselective and Diastereoselective Synthetic Approaches to the Chiral Bicyclic Imide
The primary challenge in synthesizing (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione lies in the simultaneous and controlled formation of the two stereogenic centers at the ring junction. Various approaches have been developed to address this, focusing on asymmetric catalysis, chiral auxiliaries, and enzymatic processes to ensure high stereochemical fidelity.
Asymmetric Catalysis in Ring-Forming Reactions
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of bicyclic structures similar to the target imide.
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For the construction of bicyclic systems, intramolecular aldol reactions and Michael additions are powerful tools. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a proline-catalyzed intramolecular aldol condensation, stands as a foundational method for creating chiral fused-ring systems. uniroma1.it A similar strategy could be envisioned for the synthesis of the octahydrocyclopenta[c]pyrrole-1,3-dione core, starting from a suitably designed triketone or keto-aldehyde precursor. The catalyst, typically a chiral secondary amine like L-proline, would facilitate a stereoselective ring closure.
Recent advancements have expanded the scope of organocatalysis to include cascade reactions that form complex heterocyclic systems in a single step. nih.gov For instance, a chiral bifunctional squaramide or guanidine catalyst could potentially mediate a formal [3+2] cyclization between a cyclic β-keto ester and an appropriate nitrogen-containing reaction partner to assemble the bicyclic core with high enantioselectivity. rsc.org The development of novel bicyclic imidazole-based organocatalysts has also proven effective in enantioselective acylation reactions, a testament to the ongoing innovation in catalyst design. rsc.org
A recently developed method utilizing 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) showcases an amidation-cyclization-elimination cascade for the general synthesis of cyclic imides, which could be adapted for asymmetric variants. nih.govacs.org
Table 1: Representative Organocatalytic Approaches for Bicyclic Scaffolds
| Reaction Type | Catalyst | Key Features | Potential Application |
| Intramolecular Aldol | L-proline and its derivatives | Forms fused carbocyclic rings with high stereocontrol. | Synthesis of a carbocyclic precursor to the target imide. |
| Cascade Reactions | Chiral Squaramides, Guanidines | Multi-bond formation in a single pot, high stereoselectivity. | Direct asymmetric synthesis of the bicyclic imide core. |
| Amidation/Cyclization | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Efficient access to general cyclic imides under mild conditions. | Non-chiral synthesis or as a basis for developing a chiral variant. |
Transition metal catalysts are highly effective in a wide array of chemical transformations, including those that form the core of the target molecule. Asymmetric hydrogenation is a key strategy for setting stereocenters. A plausible route involves the synthesis of a tetrahydropyrrole-dione precursor with an endocyclic double bond, followed by asymmetric hydrogenation using a chiral rhodium or ruthenium complex (e.g., with a BINAP or DuPhos ligand) to establish the cis-stereochemistry at the bridgehead carbons.
Furthermore, transition metals like titanium can catalyze formal [2+2+1] reactions of alkynes and diazenes to produce polysubstituted pyrroles, showcasing the power of metal catalysis in building the heterocyclic core. nih.gov While this method yields an aromatic pyrrole, subsequent reduction could provide the desired saturated system. Other metal-catalyzed reactions, such as those involving palladium in Heck reactions or gold in hydroalkoxylation, are integral to the total synthesis of complex natural products containing N-heterocyclic scaffolds and could be adapted for this purpose. mdpi.com
Table 2: Examples of Metal-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Metal Catalyst | Substrates | Key Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Unsaturated bicyclic imide precursor | Enantioselective reduction to form cis-fused stereocenters. |
| [2+2+1] Cycloaddition | Titanium | Alkynes, Diazenes | Forms a substituted pyrrole core. |
| C-H/C-H Coupling | Palladium | Indole, Thiophene | Forms C-C bonds to build complex heterocyclic systems. |
Chiral Auxiliary-Mediated Syntheses of the Stereospecific Scaffold
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recycled. researchgate.net
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to a cyclopentane-based precursor. wikipedia.orgnih.gov For example, a Diels-Alder reaction between a cyclopentadiene derivative bearing a chiral auxiliary and maleimide could establish the desired cis-fusion and relative stereochemistry. Alternatively, an asymmetric aldol or alkylation reaction on a substrate bearing a chiral auxiliary could set a key stereocenter, which then directs the formation of the second ring. researchgate.netyoutube.com
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Attachment/Removal |
| Evans Oxazolidinones | Aldol additions, Alkylations, Diels-Alder reactions | Acylation to form N-acyl derivative; Hydrolysis or reduction for removal. |
| Oppolzer's Camphorsultam | Aldol additions, Conjugate additions | Acylation to form N-acyl derivative; Hydrolysis for removal. |
| Pseudoephedrine Amides | Alkylations | Amide formation; Hydrolysis for removal. |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. A key biocatalytic strategy applicable to the synthesis of the target imide is the kinetic resolution of a racemic intermediate. For example, a racemic mixture of a precursor, such as a bicyclic lactam or a functionalized cyclopentane (B165970) derivative, could be subjected to an enzyme like a lipase or a hydrolase. The enzyme would selectively transform one enantiomer into a new product, allowing for the separation of the unreacted, enantiopure starting material.
Enzymes such as oxidoreductases could also be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, which then serves as a stereochemically defined starting point for subsequent cyclization. The use of transaminases for the asymmetric synthesis of chiral amines from ketones is another well-established biocatalytic method that can provide key chiral building blocks. taylorfrancis.com While direct enzymatic synthesis of the final bicyclic imide is less common, the generation of chiral precursors via biocatalysis is a powerful and increasingly utilized strategy. researchgate.netamanote.com
Multi-Step Total Synthesis Strategies Incorporating the this compound Core
The construction of the this compound scaffold is often embedded within a broader total synthesis campaign. A patented method provides a concrete, multi-step route to the core structure, starting from readily available materials. patsnap.com
This synthetic sequence begins with 2,3-dimethylmaleimide, which is first subjected to a radical-initiated halogenation using N-bromosuccinimide (NBS) to yield 2,3-bis(bromomethyl)maleimide. This di-halogenated intermediate then undergoes a cyclization reaction with a beta-difunctional compound, such as malonic ester, to construct the fused five-membered ring, yielding a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative. Although this patent does not specify stereocontrol, this sequence establishes the fundamental bicyclic framework. To achieve the specific (3aR,6aS) stereoisomer, this route could be modified by incorporating one of the asymmetric strategies discussed previously, such as using a chiral base for the cyclization or resolving an intermediate enzymatically. Subsequent reduction steps, first of the imide carbonyls and then hydrogenation of any remaining unsaturation, would lead to the final saturated octahydrocyclopenta[c]pyrrole (B1584311) structure. patsnap.comgoogle.com
Retrosynthetic Analysis of the Bicyclic Imide Scaffold
A retrosynthetic analysis of the this compound scaffold reveals several potential pathways for its construction. The core challenge lies in the stereoselective formation of the cis-fused 3-azabicyclo[3.3.0]octane system.
Disconnection of the Imide Ring: The most straightforward disconnection involves breaking the two carbon-nitrogen bonds of the imide functionality. This leads back to a key intermediate: (1R,2S)-cyclopentane-1,2-dicarboxylic acid or its derivatives (e.g., anhydride, diester). This precursor already contains the required cis-stereochemistry of the cyclopentane ring. The pyrrolidine (B122466) ring can then be formed by a condensation reaction with a suitable nitrogen source, such as ammonia or a protected amine.
Cycloaddition Strategies: An alternative retrosynthetic approach considers the formation of the bicyclic carbon skeleton through a cycloaddition reaction. An intramolecular [4+2] Diels-Alder reaction, for example, could be envisioned. This would involve disconnecting the six-membered ring transition state to reveal an acyclic precursor containing a tethered diene and dienophile. Similarly, a [3+2] dipolar cycloaddition involving an azomethine ylide could construct the pyrrolidine ring onto a pre-existing cyclopentene framework.
Radical Cyclization: A radical-based disconnection could also be proposed. This would involve the cyclization of a nitrogen-centered or carbon-centered radical onto a suitably positioned double bond to form the five-membered pyrrolidine ring, followed by the installation of the carbonyl groups.
These distinct retrosynthetic pathways highlight the diverse chemical reactions that can be employed to construct this specific bicyclic imide.
Key Bond-Forming Reactions in its Construction
The forward synthesis of this compound relies on efficient and stereoselective bond-forming reactions to construct the fused ring system.
Intramolecular cycloaddition reactions are powerful tools for the rapid assembly of complex polycyclic systems with high stereocontrol. researchgate.net
Diels-Alder Reaction: A hypothetical intramolecular Diels-Alder approach could construct the core bicyclic skeleton. While pyrroles can act as dienes, they are often unreactive. researchgate.net A more plausible strategy involves forming the carbocyclic frame first. For instance, a substrate containing a diene tethered to a dienophile could cyclize to form a cyclohexene derivative, which would then be transformed into the desired cyclopentane ring through oxidative cleavage and subsequent manipulations. However, for the direct formation of the pyrrolidine ring fused system, aza-Diels-Alder reactions are more relevant. Inverse-electron-demand Diels-Alder reactions involving electron-deficient azadienes (like tetrazines or triazines) can be accelerated by perfluoroalcohol solvents, which enhance reactivity through hydrogen bonding. nih.gov
[3+2] Dipolar Cycloaddition: The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a highly effective method for synthesizing pyrrolidine rings. researchgate.net In the context of the target molecule, this could involve the reaction of an appropriately substituted cyclopentene derivative (the dipolarophile) with an azomethine ylide generated in situ. This method allows for the creation of multiple stereocenters in a single step. For example, the reaction of a chiral cyclopentene carboxylester with a stabilized ylide could lead to a highly functionalized pyrrolidine ring with the desired cis-fusion. nih.gov
Radical cyclizations offer a complementary approach to forming the bicyclic scaffold, often proceeding under mild conditions and showing high functional group tolerance. rsc.org
Titanocene(III)-mediated radical cyclization of epoxy-β-aminoacrylates has been used to synthesize highly substituted pyrrolidine rings, which are precursors to necine bases containing the 3-azabicyclo[3.3.0]octane core. rsc.org This strategy involves the homolytic cleavage of a 2,3-epoxy alcohol to generate a radical that cyclizes onto a tethered α,β-unsaturated ester. This methodology provides excellent regio- and stereoselectivity, making it a viable option for constructing the chiral scaffold of the target imide.
Another approach involves the radical cascade cyanoisopropylation/cyclization reaction, which can be initiated without a photocatalyst or transition metal, using ethanol as a green solvent. While applied to different systems, the underlying principle of generating a radical that initiates a cascade of ring-forming events could be adapted for the synthesis of the octahydrocyclopenta[c]pyrrole skeleton.
The formation of the imide ring via nucleophilic addition and condensation is one of the most direct and widely used methods. nih.gov This strategy leverages a precursor where the cyclopentane ring with the correct cis-stereochemistry is already established.
The key reaction is the condensation of a cis-1,2-dicarboxylic acid derivative of cyclopentane with ammonia or a primary amine. A common precursor is cis-cyclopentane-1,2-dicarboxylic anhydride. Heating the anhydride with ammonia or an amine source, often in a high-boiling solvent or under neat conditions, leads to the formation of the corresponding imide via an intermediate amic acid, followed by dehydrative cyclization. A patent describes a process starting from 2-carbamoyl cyclopentanecarboxylic acid amine, which undergoes catalytic cyclization to form the imide. google.com This approach is highly efficient for forming the five-membered imide ring.
| Synthetic Strategy | Key Reaction Type | Advantages | Potential Challenges |
| Condensation | Nucleophilic Acyl Substitution | High efficiency, directness, readily available precursors. | Requires pre-formed chiral cyclopentane precursor. |
| Cycloaddition | Diels-Alder, [3+2] Dipolar | High stereocontrol, rapid complexity generation. | Substrate synthesis can be complex; potential for side reactions. researchgate.net |
| Radical Cyclization | Radical-mediated ring closure | Mild conditions, good functional group tolerance. | Control of stereochemistry can be challenging; use of radical initiators. rsc.org |
Strategic Selection and Utilization of Precursors and Starting Materials
The successful synthesis of enantiomerically pure this compound hinges on the strategic selection of chiral starting materials or the use of an effective asymmetric synthesis method.
Chiral Pool Synthesis: A common and effective strategy is to start from a commercially available chiral molecule (the "chiral pool"). For syntheses based on the condensation approach, the key precursor is an enantiomerically pure derivative of cis-cyclopentane-1,2-dicarboxylic acid. While not readily available in chiral form, it can be synthesized from chiral starting materials. For example, d-mannose and d-galactose have been used to create polyhydroxylated cyclopentane β-amino acids, demonstrating that carbohydrates can serve as versatile starting points for chiral cyclopentane derivatives. acs.org Asymmetric dialkylation of glycine (B1666218) equivalents can also produce chiral cyclopentane amino acids. nih.gov
Asymmetric Catalysis: An alternative to using chiral starting materials is to create the desired stereochemistry through an asymmetric reaction. For instance, an asymmetric Diels-Alder reaction could be used to form a chiral cyclohexene derivative that is then converted to the target cyclopentane ring. nih.gov Similarly, chiral palladium complexes have been used to catalyze asymmetric Mannich reactions of β-ketoesters with imines, showcasing a method to set stereocenters with high enantioselectivity.
Resolution: If a racemic synthesis is performed, a resolution step is required to separate the desired enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine or by enzymatic resolution, which selectively transforms one enantiomer, allowing for the separation of the two.
| Precursor Type | Source/Method | Relevance to Target Synthesis |
| Chiral Cyclopentane Derivatives | From chiral pool (e.g., carbohydrates), asymmetric synthesis. acs.orgnih.gov | Direct precursor for condensation-based routes. |
| Acyclic Dienophile/Diene | Multi-step synthesis from simple starting materials. | Precursors for intramolecular cycloaddition strategies. |
| Epoxy-β-aminoacrylates | Synthesis from amino acids and epoxides. | Key starting materials for radical cyclization routes. rsc.org |
Implementation of Green Chemistry Principles in the Synthesis of Chiral Imides
Integrating green chemistry principles into the synthesis of chiral imides is crucial for developing sustainable and environmentally responsible processes. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Condensation reactions that produce only water as a byproduct are highly atom-economical. In contrast, reactions that use stoichiometric reagents or protecting groups often have lower atom economy.
Use of Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free (neat) reactions represent an ideal scenario, which can sometimes be achieved in thermal condensation reactions to form imides. For instance, a catalyst- and solvent-free protocol for the aminolysis of N-acyloxazolidinones has been reported, highlighting a green approach to forming chiral amides. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Organocatalysis and biocatalysis are particularly attractive from a green chemistry perspective. For example, enzymes can be used for highly selective resolutions or transformations under mild aqueous conditions. Electrochemical methods also offer a green alternative for the synthesis of imides, avoiding the need for chemical oxidants. rsc.org
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Photoredox catalysis, which uses visible light to drive reactions, can be an energy-efficient alternative to thermally promoted reactions. diva-portal.org Microwave-assisted synthesis can also enhance efficiency by dramatically reducing reaction times.
By considering these principles, the synthesis of this compound can be optimized to be not only efficient and stereoselective but also environmentally sustainable.
Reactivity and Chemical Transformations of 3ar,6as Octahydrocyclopenta C Pyrrole 1,3 Dione
Chemical Transformations at the Imide Functionality
The imide group, characterized by two carbonyl groups attached to a nitrogen atom, is the primary site of chemical reactivity in (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione. This functionality can undergo a variety of transformations, including nucleophilic additions, reduction and oxidation reactions, and regioselective derivatization.
Nucleophilic Additions to Carbonyl Groups
The carbonyl carbons of the imide ring are electrophilic and thus susceptible to attack by nucleophiles. The addition of organometallic reagents, such as Grignard reagents, to cyclic imides can lead to the formation of hydroxylactams. While specific studies on this compound are not extensively documented, the general reactivity of similar cyclic imides suggests that the addition of a Grignard reagent would likely occur at one of the carbonyl groups to yield a tertiary alcohol after acidic workup. The stereochemical outcome of such an addition would be influenced by the concave shape of the cis-fused ring system, with the nucleophile likely approaching from the less sterically hindered convex face.
The reaction of cis-bicyclo[3.3.0]octane-3,7-dione, a related dione (B5365651), with various reagents has been explored, providing insight into the reactivity of this bicyclic system. For instance, its condensation with endoperoxides has been used in the synthesis of more complex molecules like trioxaquines. academie-sciences.fr
Reduction and Oxidation Reactions
The reduction of cyclic imides has been a subject of considerable study. The use of complex metal hydrides, such as sodium borohydride (B1222165), can lead to different products depending on the reaction conditions and the substrate. In many cases, the reduction of cyclic imides with sodium borohydride results in the cleavage of the imide ring to form an amide-alcohol. It is plausible that the reduction of this compound under similar conditions would yield a corresponding cis-2-(hydroxymethyl)cyclopentanecarboxamide. More potent reducing agents, like lithium aluminum hydride, would likely reduce both carbonyl groups to methylenes, affording the corresponding saturated bicyclic amine, (3aR,6aS)-octahydrocyclopenta[c]pyrrole.
Information regarding the direct oxidation of the this compound scaffold is limited in the available literature. Generally, the oxidation of imides is not a common transformation.
Regioselective Derivatization via N-Substitution
The nitrogen atom of the imide functionality in this compound can be readily functionalized through N-substitution reactions. Deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile, allows for the introduction of a wide range of substituents. This N-functionalization is a common strategy for modifying the properties of imide-containing compounds. For instance, N-alkylation can be achieved using alkyl halides, and N-arylation can be performed using appropriate arylating agents. The regioselectivity of these reactions is inherently controlled, as there is only one nitrogen atom available for substitution. The synthesis of various N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrates the feasibility of such transformations on related heterocyclic systems. nih.gov
Stereochemical Integrity and Transformations of the Bicyclic System
The cis-fused bicyclo[3.3.0]octane framework of this compound is a key determinant of its three-dimensional structure and reactivity. The stability and potential for transformation of this bicyclic system are of significant interest.
Ring-Opening and Rearrangement Reactions
As mentioned in the context of reduction reactions, the pyrrolidine-2,5-dione ring is susceptible to nucleophilic attack that can lead to ring-opening. Strong nucleophiles or harsh reaction conditions can promote the cleavage of one of the amide bonds. For example, hydrolysis under acidic or basic conditions would lead to the formation of cis-1,2-cyclopentanedicarboxylic acid.
Rearrangement reactions involving the bicyclo[3.3.0]octane skeleton itself are less common due to the stability of the cis-fused system. However, the introduction of functional groups that can stabilize carbocationic intermediates could potentially lead to skeletal rearrangements under acidic conditions. For instance, the Beckmann rearrangement of an oxime derived from a cis-bicyclo[3.3.0]octanone has been reported as a method for the synthesis of related bicyclic systems. orgsyn.org
Chemoselectivity and Regioselectivity Considerations in its Reactions
The chemoselectivity and regioselectivity of reactions involving this compound are critical aspects that govern the synthesis of specific derivatives. The presence of two carbonyl groups and a secondary amine within the imide functionality presents distinct reactive sites.
Chemoselectivity: In reactions with reagents that can interact with both the carbonyl groups and the N-H bond, the outcome is highly dependent on the nature of the reagent and the reaction conditions. For instance, in reductions, strong reducing agents might lead to the complete reduction of both carbonyls to methylene (B1212753) groups, affording the corresponding bicyclic amine. In contrast, milder or more selective reagents could potentially achieve the partial reduction to a hydroxylactam or a single carbonyl reduction.
N-alkylation reactions, a common transformation for imides, generally proceed with high chemoselectivity at the nitrogen atom due to its higher nucleophilicity compared to the carbonyl oxygens. The acidity of the N-H proton facilitates deprotonation by a base, generating a nucleophilic imide anion that readily reacts with electrophiles.
Regioselectivity: In the context of this compound, which possesses C2 symmetry, the two carbonyl groups are chemically equivalent. Therefore, in reactions that target one of the carbonyl groups, regioselectivity is not a primary concern as attack at either carbonyl will lead to the same product. However, if the bicyclic system were to be unsymmetrically substituted, the steric and electronic environment around each carbonyl group would dictate the regioselectivity of nucleophilic attack. For example, a bulkier substituent on one side of the cyclopentane (B165970) ring could hinder the approach of a nucleophile to the adjacent carbonyl group, favoring reaction at the less sterically encumbered site.
The stereochemistry of the cis-fused ring system also plays a significant role in directing the approach of reagents, influencing the diastereoselectivity of reactions at the carbonyl carbons.
Mechanistic Investigations of Key Synthetic Transformations
Detailed mechanistic investigations specifically for this compound are not extensively documented in publicly available literature. However, the mechanisms of its key transformations can be inferred from the well-established reactivity of cyclic imides and related bicyclic systems.
N-Alkylation: The mechanism of N-alkylation typically proceeds via an S(_N)2 pathway. The reaction is initiated by the deprotonation of the imide nitrogen by a suitable base (e.g., a hydride, carbonate, or hydroxide) to form a resonance-stabilized imide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or another alkylating agent, leading to the formation of the N-substituted product.
Reduction of the Imide Carbonyls: The reduction of the imide carbonyls can proceed through different mechanistic pathways depending on the reducing agent employed. With complex metal hydrides like lithium aluminum hydride (LiAlH(_4)), the mechanism is believed to involve the initial coordination of the aluminum species to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This process occurs sequentially for both carbonyl groups, ultimately leading to the fully reduced bicyclic amine after an aqueous workup.
The partial reduction to a lactam would require a less reactive hydride reagent that can selectively reduce one carbonyl group. The mechanism would involve the formation of a hemiaminal intermediate, which upon workup could yield the corresponding lactam.
The following table summarizes the key reactive sites and potential transformations of this compound based on general imide reactivity.
| Reactive Site | Type of Reaction | Potential Products |
| N-H Bond | N-Alkylation, N-Acylation | N-Substituted imides |
| Carbonyl Groups | Reduction | Bicyclic lactams, Bicyclic amines |
| Carbonyl Groups | Nucleophilic Addition | Ring-opened amido-acids |
Further research is necessary to fully elucidate the specific reactivity, selectivity, and mechanistic details of reactions involving this compound, which would enable its broader application in the synthesis of complex molecules.
Application of 3ar,6as Octahydrocyclopenta C Pyrrole 1,3 Dione in Advanced Organic Synthesis
Role as a Chiral Building Block in Natural Product Total Synthesis
The inherent chirality and conformational rigidity of the octahydrocyclopenta[c]pyrrole (B1584311) core make it an attractive starting material for the enantioselective synthesis of natural products. The dione (B5365651) functionality in (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione offers reactive handles for a variety of chemical transformations, allowing for the introduction of further complexity and the construction of intricate molecular architectures.
Intermediacy in the Synthesis of Complex Bioactive Molecules
While direct literature detailing the use of this compound in a completed total synthesis is not extensively available, its structural motifs are present in a variety of bioactive natural products. The pyrrolidine (B122466) ring, a core component of this scaffold, is a common feature in many biologically active compounds. nih.gov Synthetic strategies often rely on the use of chiral building blocks to introduce stereocenters with high fidelity. The (3aR,6aS) stereochemistry of this dione provides a fixed platform from which to build, ensuring the correct spatial orientation of substituents in the final target molecule.
A key aspect of its utility lies in its potential to be transformed into more complex derivatives. For instance, the dione can be selectively reduced or functionalized to introduce new stereocenters under the directing influence of the existing chiral framework. This control over stereochemistry is paramount in the synthesis of biologically active molecules, where even minor changes in the three-dimensional arrangement of atoms can lead to a complete loss of activity.
Strategic Use in Alkaloid and Terpenoid Construction
The octahydrocyclopenta[c]pyrrole skeleton is a recurring motif in various classes of alkaloids. The synthesis of such compounds often involves the construction of the core ring system at an early stage, followed by subsequent functionalization. The use of a pre-formed, stereochemically defined building block like this compound can significantly streamline the synthetic route.
For example, the pyrrolizidine (B1209537) and indolizidine alkaloid families contain related bicyclic nitrogen heterocycles. Synthetic approaches to these molecules could envision the strategic opening of the cyclopentane (B165970) ring of the dione, followed by rearrangement and further cyclization to form the desired alkaloid core. The dione functionality provides a convenient entry point for such transformations.
While the direct application in terpenoid synthesis is less common, the principles of using rigid chiral scaffolds are transferable. The cyclopentane ring of the dione could serve as a template for the construction of cyclopentanoid or seco-cyclopentanoid terpenoids, with the pyrrolidine portion being either retained or modified in later synthetic steps.
Utilization as a Versatile Scaffold for Chemical Library Synthesis
The development of new therapeutic agents often relies on the screening of large collections of diverse small molecules, known as chemical libraries. The octahydrocyclopenta[c]pyrrole scaffold is well-suited for the construction of such libraries due to its rigid three-dimensional structure and the presence of functional groups that can be readily diversified. molport.com
Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining a smaller number of building blocks. nih.gov The dione functionality of this compound is an excellent anchor point for combinatorial diversification. For example, the imide nitrogen can be alkylated or acylated with a variety of substituents, while the carbonyl groups can undergo reactions such as olefination or addition of organometallic reagents.
This approach allows for the creation of a library of compounds with a common core scaffold but with diverse peripheral functionality. The three-dimensional nature of the scaffold ensures that these peripheral groups are presented in a well-defined spatial arrangement, which can be crucial for binding to biological targets.
| Diversification Point | Possible Reagents/Reactions | Resulting Functionality |
| Imide Nitrogen | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | N-Alkyl, N-Acyl, N-Sulfonyl derivatives |
| Carbonyl Groups | Wittig reagents, Grignard reagents, Organolithium reagents | Alkenes, Tertiary alcohols |
| Ring Opening | Nucleophilic attack (e.g., with amines, alcohols) | Functionalized cyclopentane derivatives |
Interactive Data Table: Potential Diversification of the this compound Scaffold
Parallel Synthesis Methodologies for Derivative Generation
Parallel synthesis is a technique used to synthesize a large number of compounds simultaneously in separate reaction vessels. This method is particularly useful for creating focused libraries of compounds for lead optimization. The this compound scaffold can be readily adapted to parallel synthesis workflows.
For instance, an array of different aldehydes could be reacted with the dione in a parallel fashion to generate a library of derivatives with varying substituents on the pyrrolidine ring. Similarly, a set of diverse amines could be used to open the imide ring, leading to a library of functionalized cyclopentane derivatives. The straightforward nature of these reactions makes them amenable to automation and high-throughput synthesis.
Precursor in Medicinal Chemistry Lead Generation and Optimization
The octahydrocyclopenta[c]pyrrole scaffold has been identified as a valuable core structure in medicinal chemistry. medchemexpress.com Derivatives of this scaffold have shown potential in a range of therapeutic areas, including the development of antiviral and anti-tumor agents. patsnap.com The dione derivative, this compound, serves as a key intermediate in the synthesis of these more complex and biologically active molecules.
The rigid nature of the scaffold helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. Furthermore, the stereochemical complexity of the scaffold allows for the exploration of three-dimensional pharmacophore space, which is often a key factor in achieving selective and potent biological activity. nih.gov
The process of lead generation involves identifying initial "hit" compounds from a screening campaign and then optimizing their structure to improve their potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a solid foundation for this optimization process. By systematically modifying the substituents on the scaffold, medicinal chemists can fine-tune the properties of the molecule to achieve the desired therapeutic profile.
The pyrrolidine ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in known drugs and natural products. frontiersin.orgmdpi.com This suggests that the octahydrocyclopenta[c]pyrrole core is a biocompatible and synthetically accessible framework for the development of new medicines.
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound
Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound this compound. While information is available for the parent scaffold, octahydrocyclopenta[c]pyrrole, and its various derivatives, detailed studies focusing specifically on the 1,3-dione variant are not readily accessible. This scarcity of dedicated research prevents a thorough and scientifically accurate analysis of its applications in advanced organic synthesis as outlined.
The intended article was to be structured around the specific applications of this compound, including its role in the design of novel pharmacophore scaffolds, the exploration of structure-diversity relationships in drug discovery, its contributions to methodological advancements in asymmetric synthesis, and its potential as a synthetic intermediate in agrochemical and advanced materials research.
General searches on related compounds indicate that the broader family of pyrrolidine-based bicyclic structures are of interest in medicinal chemistry due to their rigid, three-dimensional frameworks. These scaffolds are often utilized as building blocks to create conformationally restricted analogues of bioactive molecules. However, without specific studies on the 1,3-dione derivative, any discussion would be speculative and would not meet the required standards of scientific accuracy and detail.
Similarly, while asymmetric synthesis is a field rich with chiral auxiliaries and catalysts, there is no specific information available that details the use or contributions of this compound to this area. Likewise, its potential applications as an intermediate in the development of new agrochemicals or advanced materials have not been documented in the accessible scientific literature.
Due to these limitations, it is not possible to generate the requested in-depth and evidence-based article. The creation of content for the specified sections and subsections would require detailed research findings, data tables, and specific examples of its application, none of which are currently available for this compound.
Computational and Theoretical Studies of 3ar,6as Octahydrocyclopenta C Pyrrole 1,3 Dione
Conformational Analysis and Energy Landscapes of the Bicyclic System
The bicyclic framework of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione, which is based on a cis-fused bicyclo[3.3.0]octane core, imposes significant conformational constraints. Computational conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities.
The bicyclo[3.3.0]octane system is known to possess a high degree of rigidity, with the cis-fused configuration being significantly more stable than the trans-fused isomer. thieme-connect.de Theoretical calculations, such as those using Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have quantified this preference, indicating that the cis-fused systems are energetically favored by a substantial margin, often in the range of 6-8 kcal/mol. thieme-connect.de This large energy difference effectively means that trans-fused isomers are not synthetically accessible under thermodynamic control and would readily isomerize to the cis form. thieme-connect.de
The cyclopentane (B165970) rings within the cis-fused scaffold can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. Computational modeling allows for the mapping of the potential energy surface (PES) to identify the most stable conformers and the energy barriers for interconversion between them. For the this compound, the presence of the fused pyrrolidine-1,3-dione ring influences the puckering of the adjacent cyclopentane ring. The most stable conformers would likely involve specific envelope or twist shapes that minimize steric strain and unfavorable torsional interactions.
An illustrative representation of data from a conformational analysis is presented below. The values are hypothetical but represent the type of output generated from such a study.
| Conformer | Ring 1 Pucker | Ring 2 Pucker | Relative Energy (kcal/mol) | Population (%) |
| A | Envelope (E) | Twist (T) | 0.00 | 75.2 |
| B | Twist (T) | Twist (T) | 0.85 | 18.5 |
| C | Envelope (E) | Envelope (E) | 1.50 | 6.3 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. nih.govmdpi.com
DFT calculations can provide a detailed picture of the electron density distribution within the molecule. This allows for the analysis of bond orders, atomic charges, and the electrostatic potential map. The imide functional group, with its two carbonyls adjacent to a nitrogen atom, creates a highly polarized region. The carbonyl carbons are electrophilic, while the oxygen atoms and, to a lesser extent, the nitrogen atom are nucleophilic.
Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent carbonyl groups. This delocalization is characteristic of amides and imides and contributes to the planarity and rotational barrier around the N-C(O) bonds.
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the HOMO is expected to be localized around the nitrogen atom and the π-systems of the carbonyl groups, indicating its potential as a nucleophile. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl groups, highlighting the electrophilic nature of the carbonyl carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
These calculations are vital for predicting how the molecule will interact with various reagents. For example, in a reaction with a nucleophile, the attack would be predicted to occur at the LUMO-localized carbonyl carbons. Conversely, in a reaction with an electrophile, the interaction would likely involve the HOMO-localized nitrogen or oxygen atoms.
Reaction Pathway Modeling and Transition State Analysis of its Transformations
Computational chemistry can model the entire pathway of a chemical reaction involving this compound, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.
Common transformations for cyclic imides include nucleophilic attack at the carbonyl carbons, N-alkylation/acylation, or reactions involving the α-carbons. For instance, the hydrolysis of the imide ring can be modeled to understand its stability in aqueous environments. The reaction pathway would involve the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate (a transition state), and subsequent ring-opening.
By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction and can be used to predict reaction kinetics. Such studies are invaluable for optimizing reaction conditions and for understanding the stereochemical outcomes of reactions.
Computational Prediction of Spectroscopic Signatures for Structural Elucidation (Focus on predictive modeling)
Quantum chemical calculations can predict various spectroscopic properties, which is a powerful tool for structural elucidation and confirmation.
NMR Spectroscopy: Chemical shifts (¹³C and ¹H) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. semanticscholar.org These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule. For a rigid bicyclic system like this, predicted coupling constants (J-couplings) can also help in assigning specific proton signals.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the infrared spectrum. Key predicted peaks would include the characteristic symmetric and asymmetric stretching frequencies of the imide C=O groups and the C-N stretching frequencies.
Vibrational Circular Dichroism (VCD): For chiral molecules, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining absolute configuration. DFT calculations can reliably predict VCD spectra, and by comparing the predicted spectrum of a specific enantiomer (e.g., 3aR,6aS) with the experimental spectrum, the absolute stereochemistry can be unequivocally assigned. researchgate.net
An illustrative table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - H3a | 3.15 | 3.12 |
| ¹H NMR (δ, ppm) - H6a | 3.18 | 3.14 |
| ¹³C NMR (δ, ppm) - C=O | 178.5 | 177.9 |
| IR Frequency (cm⁻¹) - C=O asymm. | 1775 | 1770 |
| IR Frequency (cm⁻¹) - C=O symm. | 1708 | 1705 |
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. youtube.com While quantum mechanics is excellent for static electronic properties, MD, which is based on classical mechanics, can simulate the movement of atoms in a molecule or a system of molecules.
Intramolecular Dynamics: MD simulations can reveal the flexibility of the bicyclic system by simulating its vibrational motions and conformational transitions over time. Even in a relatively rigid molecule, fluctuations in bond lengths, bond angles, and dihedral angles occur, and these can be important for its function, particularly in biological contexts.
Intermolecular Interactions: By placing the molecule in a simulation box with solvent molecules (e.g., water) or other solutes, MD can be used to study intermolecular interactions. This is crucial for understanding solvation effects, such as the formation of hydrogen bonds between the imide's carbonyl oxygens and water molecules. It can also be used to model how the molecule might interact with a biological target, such as the active site of an enzyme, by simulating the protein-ligand complex. These simulations can provide insights into the binding mode, the stability of the complex, and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the binding affinity.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3ar,6as Octahydrocyclopenta C Pyrrole 1,3 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the three-dimensional structure of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and relative stereochemistry of the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
1D NMR: The ¹H NMR spectrum provides initial information about the number and chemical environment of the protons. For this compound, the cis-fusion of the five-membered rings leads to a specific spatial arrangement of the protons, influencing their chemical shifts and coupling constants. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments, including the two carbonyl carbons of the dione (B5365651) functionality.
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the title compound, COSY spectra would reveal correlations between adjacent protons in the cyclopentane (B165970) and pyrrolidine (B122466) rings, allowing for the tracing of the carbon skeleton's proton network. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. pressbooks.pub This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for confirming the connectivity between different parts of the molecule. For instance, correlations from the protons alpha to the carbonyl groups to the carbonyl carbons would definitively establish their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It detects protons that are close in space, regardless of whether they are bonded. In this compound, the cis-fusion of the rings brings specific protons on the same face of the molecule into close proximity. NOESY correlations between the bridgehead protons (3a-H and 6a-H) and adjacent protons on the same face of the ring system would provide conclusive evidence for the cis stereochemistry.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values would be determined experimentally.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| 1, 3 | - | ~175-180 | HMBC to α-protons |
| 3a | ~2.8-3.2 | ~45-50 | COSY to adjacent CH₂, NOESY to 6a-H and cis-protons |
| 4 | ~1.5-1.9 | ~25-30 | COSY to 3a-H and 5-CH₂ |
| 5 | ~1.4-1.8 | ~20-25 | COSY to 4-CH₂ and 6-CH₂ |
| 6 | ~1.5-1.9 | ~25-30 | COSY to 5-CH₂ and 6a-H |
| 6a | ~2.8-3.2 | ~45-50 | COSY to adjacent CH₂, NOESY to 3a-H and cis-protons |
Application of Chiral Shift Reagents for Enantiomeric Purity Assessment
For chiral molecules like this compound, assessing enantiomeric purity is crucial. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used for this purpose. libretexts.org When a CSR is added to a solution of a chiral compound, it forms diastereomeric complexes with each enantiomer. harvard.edu These diastereomeric complexes have different magnetic environments, leading to the separation of signals for corresponding protons in the ¹H NMR spectrum. libretexts.org The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric excess (ee) of the sample. For the title compound, the carbonyl groups and the nitrogen atom of the imide ring can act as binding sites for the chiral shift reagent. harvard.edu
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum, particularly under electron ionization (EI), offers valuable structural information. semanticscholar.org For cyclic imides, fragmentation often involves characteristic losses of small molecules. clockss.org The fragmentation of the succinimide (B58015) ring is a well-studied process. nih.gov Common fragmentation pathways for cyclic imides include the loss of CO, CO₂, and isocyanates (RNCO). clockss.org The bicyclic nature of this compound would also lead to fragmentation patterns arising from the cleavage of the cyclopentane ring. whitman.edu Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. wikipedia.org
A table of expected mass spectral data is provided below.
| Ion | m/z (calculated) | Description |
| [M]+• | 153.0790 | Molecular ion |
| [M-CO]+• | 125.0841 | Loss of a carbonyl group |
| [M-HNCO]+• | 110.0732 | Loss of isocyanic acid |
| [C₅H₇]+ | 67.0548 | Fragment corresponding to the cyclopentyl moiety |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com For this compound, the most characteristic vibrations are associated with the dione functionality.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The N-H stretching vibration of the imide would also be observable.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibrations would also be visible in the Raman spectrum. The flexibility of the five-membered rings can be studied through low-frequency ring-puckering and ring-twisting modes. nih.govacs.org
Expected vibrational frequencies for key functional groups are listed in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (Imide) | Asymmetric Stretch | ~1770-1810 |
| C=O (Imide) | Symmetric Stretch | ~1700-1750 |
| N-H (Imide) | Stretch | ~3200-3400 |
| C-N (Imide) | Stretch | ~1200-1350 |
| C-H (Aliphatic) | Stretch | ~2850-3000 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. wikipedia.org This technique provides a precise three-dimensional map of the electron density in the crystal, from which the exact positions of all atoms can be determined. For this compound, an X-ray crystal structure would unequivocally confirm the cis-fusion of the two rings and establish the absolute stereochemistry as (3aR,6aS). nih.gov It would also provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Resolution Studies
Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. uma.es This is crucial in asymmetric synthesis and for the characterization of enantiomerically pure compounds.
Chiral High-Performance Liquid Chromatography (HPLC): A racemic mixture of octahydrocyclopenta[c]pyrrole-1,3-dione can be separated into its individual enantiomers by passing it through an HPLC column containing a chiral stationary phase (CSP). heraldopenaccess.us The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. umn.edu
Chiral Gas Chromatography (GC): For volatile derivatives of the title compound, chiral GC can also be employed. uni-muenchen.de The compound may need to be derivatized to increase its volatility. wiley.com Similar to chiral HPLC, a chiral stationary phase is used to achieve separation of the enantiomers. nih.gov
These chromatographic methods are not only used for analytical determination of enantiomeric excess but can also be scaled up for the preparative resolution of racemic mixtures. google.com
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Purpose |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Analytical ee determination, preparative resolution |
| Chiral GC | Cyclodextrin-based (e.g., Chirasil-DEX) | Helium | Analytical ee determination of volatile derivatives |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization
The unambiguous determination of the stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in the pharmaceutical and life sciences. For bicyclic compounds such as this compound, which possesses defined stereocenters, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy are indispensable tools for confirming the absolute configuration and enantiomeric purity.
Circular dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, reported as molar ellipticity [θ], results in a CD spectrum with positive and/or negative peaks that are highly sensitive to the molecule's three-dimensional structure. researchgate.net The CD spectrum of this compound would be the mirror image of its enantiomer's spectrum, making CD an excellent method for distinguishing between enantiomers. researchgate.net
The chromophore in this compound is the dione functionality within the succinimide ring. The electronic transitions of this chromophore, when perturbed by the chiral bicyclic framework, give rise to the CD signals. The sign and intensity of these Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and functional groups around the chromophore.
In the analysis of bicyclic systems, the conformation of the rings significantly influences the chiroptical properties. For derivatives of octahydrocyclopenta[c]pyrrole (B1584311), the fusion of the cyclopentane and pyrrolidine rings creates a rigid structure where the relative orientations of substituents can be probed by CD spectroscopy. The stereochemical information gleaned from CD spectra is often complemented by computational modeling to correlate the observed spectral features with specific conformations and the absolute configuration of the molecule. nih.gov
While experimental data for the parent compound is limited, the principles of optical rotation and CD spectroscopy are routinely applied to characterize derivatives of the octahydrocyclopenta[c]pyrrole core, which are valuable intermediates in the synthesis of biologically active molecules. acs.org For instance, the stereochemistry of such intermediates is crucial for the final activity and selectivity of the target drug.
The following table summarizes the key aspects of these chiroptical techniques in the context of stereochemical characterization.
| Technique | Principle | Information Obtained | Application to this compound |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Sign (+/-) and magnitude of rotation, indicative of a specific enantiomer. | Confirmation of chirality and determination of enantiomeric purity. The specific rotation value would be a characteristic physical constant. |
| Circular Dichroism (CD) Spectroscopy | Measurement of the differential absorption of left and right circularly polarized light. | Provides a spectrum with positive and negative bands (Cotton effects) that are sensitive to the 3D structure and absolute configuration. | Detailed stereochemical analysis, including the assignment of absolute configuration by comparing experimental spectra with theoretical calculations or spectra of analogous compounds. |
Future Directions and Emerging Research Opportunities
Development of Novel and Highly Efficient Synthetic Routes
The demand for enantiomerically pure (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione and its analogs necessitates the development of more efficient and sustainable synthetic strategies. Current research is moving beyond classical methods to embrace cutting-edge catalytic and biocatalytic approaches.
Catalytic Asymmetric Synthesis: A primary focus is the development of catalytic asymmetric methods that can construct the bicyclic core with high stereocontrol. Organocatalysis, for instance, offers a powerful tool for the enantioselective synthesis of related pyrrolizidine (B1209537) structures through cascade reactions. rsc.org Transition-metal catalysis also presents significant opportunities. Methodologies employing metals like palladium, rhodium, and titanium are being explored for the synthesis of substituted pyrroles and other nitrogen-containing heterocycles, which could be adapted for the construction of the octahydrocyclopenta[c]pyrrole (B1584311) skeleton. nih.govelsevierpure.com The development of aza-Robinson annulation strategies to create fused bicyclic amides is another promising avenue. nih.gov
Biocatalysis: The use of enzymes in synthesis, or biocatalysis, is gaining traction as a green and highly selective alternative to traditional chemical methods. chemistryworld.com Enzymes can operate under mild conditions, reducing the risk of isomerization and other side reactions. taylorfrancis.com For the synthesis of chiral lactams, biocatalysis offers a particularly attractive approach to achieving high enantiopurity. arranchemical.ienih.gov Research into engineered enzymes could lead to biocatalysts specifically tailored for the efficient production of this compound.
| Synthetic Approach | Key Advantages | Potential Application to this compound |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Asymmetric synthesis of the bicyclic imide core through cascade reactions. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, diverse bond formations. | Construction of the fused ring system via C-H activation and other coupling reactions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of the chiral lactam from prochiral precursors. |
Exploration of New Reactivity Modes and Unprecedented Transformations
Beyond its role as a synthetic intermediate, researchers are beginning to explore the inherent reactivity of the this compound scaffold to uncover novel transformations. The development of methods for the regioselective and diastereoselective synthesis of related bicyclic β-lactams via iodocyclization reactions showcases the potential for innovative synthetic strategies.
Future research will likely focus on leveraging the unique stereoelectronic properties of this bicyclic imide. This could involve the development of novel ring-opening reactions, selective functionalization of the cyclopentane (B165970) or pyrrolidine (B122466) rings, and the use of the imide carbonyl groups in unconventional cycloaddition reactions. Gold-catalyzed cycloadditions, for example, have been used to synthesize bicyclic imidazoles and could potentially be adapted for transformations involving the octahydrocyclopenta[c]pyrrole system. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with continuous flow chemistry and automated platforms is a rapidly growing area in chemical manufacturing. youtube.com These technologies offer numerous advantages, including enhanced safety, improved reaction control, and the potential for high-throughput synthesis and optimization. nih.gov
For the synthesis of this compound and its derivatives, flow chemistry could enable the safe handling of hazardous reagents and intermediates, as well as facilitate the telescoping of multi-step sequences into a single, continuous process. chemistryworld.com Automated platforms can accelerate the discovery of new derivatives by rapidly synthesizing and screening libraries of compounds with diverse functionalities. acs.orgorganic-chemistry.org The development of automated flow processes for sequential heterocycle formation demonstrates the power of this approach for constructing complex molecular architectures. escholarship.org
Computational Design and Predictive Synthesis of Novel Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These approaches can be used to design novel derivatives of this compound with desired properties and to predict their synthetic accessibility.
In Silico Design: Structure-based drug design and virtual screening can be employed to design inhibitors of enzymes and other biological targets that incorporate the octahydrocyclopenta[c]pyrrole scaffold. Computational methods can predict binding affinities and help to prioritize synthetic targets.
Expanding Applications in Diverse Chemical Fields Beyond Traditional Synthetic Targets
The unique three-dimensional structure and chemical functionality of this compound make it an attractive scaffold for applications beyond its traditional role as a synthetic intermediate.
Medicinal Chemistry: The pyrrolidine ring is a common motif in a wide range of biologically active compounds. rsc.org Derivatives of octahydrocyclopenta[c]pyrrole are being investigated for their potential as anti-inflammatory, anti-tumor, and neuroprotective agents. The rigid, bicyclic nature of this scaffold can be advantageous for positioning functional groups in a precise orientation for interaction with biological targets. There is also interest in developing novel bicyclic beta-lactams as potential antimalarial agents.
Materials Science: Pyrrole-containing compounds have found applications in materials science, for example, in the development of conducting polymers and organic light-emitting diodes (OLEDs). The unique electronic and photophysical properties of derivatives of this compound could be explored for the creation of novel functional materials.
Q & A
Q. Q1. What are the standard synthetic routes for (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione, and how can intermediates be optimized for yield?
A1. The compound is synthesized via cyclization reactions involving halogenated pyrrolidine precursors. For example, bromination of N-protected pyrrolidine derivatives (e.g., using N-bromosuccinimide) followed by cyclization under reflux conditions yields the bicyclic core . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), catalyst load (e.g., benzoyl peroxide for radical stabilization), and reaction time (24–48 hours). Monitoring intermediates via TLC and HPLC ensures purity >95%. Yield improvements (from 40% to 65%) are achieved by stepwise purification using column chromatography with gradient elution .
Q. Q2. How can stereochemical purity of this compound be confirmed?
A2. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) resolves enantiomers using hexane:isopropanol (90:10) at 1 mL/min. Absolute configuration is confirmed via X-ray crystallography: the bicyclic system’s puckering parameters (e.g., Cremer-Pople analysis) and hydrogen-bonding patterns (e.g., O···H distances <2.1 Å) validate the (3aR,6aS) configuration . NMR coupling constants (e.g., = 8–10 Hz for trans-diaxial protons) further corroborate stereochemistry .
Advanced Research: Data Contradictions and Mechanistic Insights
Q. Q3. How to resolve conflicting NMR data for derivatives of this compound?
A3. Contradictions often arise from dynamic processes (e.g., ring puckering or solvent-dependent conformational changes). Variable-temperature NMR (e.g., 298–343 K) identifies coalescence temperatures for exchanging protons. For example, broadening of signals at 310 K suggests puckering interconversion. DFT calculations (B3LYP/6-31G*) model energy barriers (>15 kcal/mol for stable conformers) to rationalize observed splitting patterns .
Q. Q4. Why do bioactivity assays show inconsistent IC50_{50}50 values across studies?
A4. Discrepancies arise from assay conditions (e.g., buffer pH affecting protonation states) or impurity profiles. Reproducible IC values require:
- Standardized compound purity (≥98% by HPLC) .
- Control of solvent residues (e.g., DMSO <0.1% in cell-based assays).
- Validation via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Fluorinated analogs (e.g., 4,4-difluoro derivatives) show enhanced stability, reducing batch variability .
Environmental and Ecological Impact Studies
Q. Q5. What methodologies assess the environmental fate of this compound?
A5. Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Key parameters:
- Hydrolysis half-life: >30 days at pH 7 suggests persistence.
- LogP (2.1–2.5) indicates moderate soil adsorption.
- Bioconcentration factors (BCF <100) derived from octanol-water partitioning predict low bioaccumulation .
Advanced Applications: Computational and Structural Biology
Q. Q6. How to model the interaction of this compound with biological targets?
A6. Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies binding poses. Key steps:
- Protonation state assignment (Epik, pH 7.4).
- Grid box centered on active sites (e.g., ATP-binding pocket).
- MD simulations (AMBER) validate stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns). The diketone moiety forms hydrogen bonds with catalytic lysine residues (e.g., K89 in PKA), while the bicyclic core provides hydrophobic complementarity .
Methodological Challenges in Scaling Synthesis
Q. Q7. What scale-up challenges exist for this compound, and how are they mitigated?
A7. Challenges include exothermic cyclization (risk of runaway reactions) and low solubility of intermediates. Solutions:
- Slow addition of brominating agents in cooled reactors (−10°C).
- Use of flow chemistry for precise temperature control during cyclization .
- Crystallization optimization (anti-solvent addition with ethanol/water mixtures) improves yield to 70% at 1 kg scale.
Advanced Analytical Techniques
Q. Q8. How does high-resolution mass spectrometry (HRMS) differentiate isobaric impurities in this compound?
A8. HRMS (Q-TOF, resolution >30,000) identifies exact masses (e.g., [M+H] = 182.0817 for CHNO). Isobaric contaminants (e.g., lactam vs. lactone derivatives) are resolved via isotopic patterns (e.g., C peak spacing) and MS/MS fragmentation (e.g., m/z 123.0443 for diketone cleavage) .
Cross-Disciplinary Applications
Q. Q9. How can this compound serve as a precursor for fluorescent probes?
A9. Functionalization at the 5-position (e.g., hydroxymethyl or aminomethyl groups) enables conjugation with fluorophores (e.g., dansyl chloride or BODIPY). The rigid bicyclic structure reduces rotational quenching, enhancing quantum yield (e.g., Φ = 0.45 for dansyl derivatives) .
Critical Analysis of Published Data
Q. Q10. How to reconcile conflicting reports on metabolic stability?
A10. Divergent data arise from species-specific cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance). Solutions:
- Cross-species microsomal assays (human, rat, mouse).
- Use of stable isotope tracers (e.g., C-labeled compound) to track metabolite formation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
